N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide
Brand Name: Vulcanchem
CAS No.: 1420999-91-2
VCID: VC6506843
InChI: InChI=1S/C18H18ClN3O2/c1-11(23)22-10-18(2,3)14-7-6-12(9-15(14)22)21-17(24)13-5-4-8-20-16(13)19/h4-9H,10H2,1-3H3,(H,21,24)
SMILES: CC(=O)N1CC(C2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)(C)C
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.81

N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide

CAS No.: 1420999-91-2

Cat. No.: VC6506843

Molecular Formula: C18H18ClN3O2

Molecular Weight: 343.81

* For research use only. Not for human or veterinary use.

N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide - 1420999-91-2

Specification

CAS No. 1420999-91-2
Molecular Formula C18H18ClN3O2
Molecular Weight 343.81
IUPAC Name N-(1-acetyl-3,3-dimethyl-2H-indol-6-yl)-2-chloropyridine-3-carboxamide
Standard InChI InChI=1S/C18H18ClN3O2/c1-11(23)22-10-18(2,3)14-7-6-12(9-15(14)22)21-17(24)13-5-4-8-20-16(13)19/h4-9H,10H2,1-3H3,(H,21,24)
Standard InChI Key IQGZOUDZZCSPEM-UHFFFAOYSA-N
SMILES CC(=O)N1CC(C2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(1-Acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide features a hybrid structure comprising two distinct pharmacophores:

  • A 3,3-dimethylindoline core substituted with an acetyl group at the 1-position.

  • A 2-chloronicotinamide group linked to the indoline via an amide bond.

The compound’s molecular identity is summarized in Table 1.

Table 1: Key Chemical Properties of N-(1-Acetyl-3,3-Dimethylindolin-6-Yl)-2-Chloronicotinamide

PropertyValue
CAS Number1420999-91-2
Molecular FormulaC18H18ClN3O2\text{C}_{18}\text{H}_{18}\text{ClN}_3\text{O}_2
Molecular Weight343.80742 g/mol
DensityNot Available
Boiling/Melting PointsNot Reported

The indoline moiety contributes rigidity to the structure, while the chloronicotinamide group introduces electrophilic reactivity, potentially enhancing interactions with biological targets .

Synthesis and Reaction Pathways

StepReagents/ConditionsPurpose
1Acetic anhydride, DMAP, DCM, 25°CAcetylation of indoline
2SOCl₂, reflux, 80°CAcid chloride formation
3Et₃N, THF, 0°C to RTAmide coupling

Characterization Techniques

Structural validation relies on spectroscopic methods:

  • ¹H NMR: Peaks corresponding to the acetyl group (~2.1 ppm), dimethyl groups (~1.2 ppm), and aromatic protons (6.5–8.0 ppm) confirm the indoline and nicotinamide subunits .

  • HRMS: A molecular ion peak at m/z 343.80742 aligns with the theoretical mass .

Structural and Electronic Analysis

Conformational Dynamics

The 3,3-dimethyl group imposes steric hindrance, locking the indoline ring in a semi-rigid conformation. Density functional theory (DFT) simulations predict that this rigidity favors planar alignment of the nicotinamide group, optimizing π-π stacking interactions with aromatic residues in biological targets.

Spectroscopic Correlations

Comparative analysis with structurally similar compounds (e.g., 6-methylpyridin-2-yl derivatives) reveals:

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .

  • ¹³C NMR: Resonances at δ 165–170 ppm correspond to the amide carbonyl, while δ 110–150 ppm regions reflect aromatic carbons .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Chlorine Substituent: Enhances electrophilicity and binding affinity to hydrophobic pockets.

  • Acetyl Group: Improves metabolic stability by reducing oxidative deamination .

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